Fenoxaprop-P-ethyl
Overview
Description
Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with Fenoxaprop-P being the R-isomer. This compound has low aqueous solubility and low volatility, making it effective in various agricultural applications .
Mechanism of Action
Target of Action
Fenoxaprop-P-ethyl primarily targets the Nitric Oxide Synthase (NOS) , an enzyme that plays a crucial role in the production of nitric oxide . Nitric oxide is a key signaling molecule in the cardiovascular system, and its production is essential for maintaining vascular health.
Mode of Action
This compound is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It works by preventing the endothelial cell’s depletion of L-arginine, thereby overcoming the associated problem of nitrate tolerance . This allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .
Biochemical Pathways
This compound predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds . This inhibition disrupts the normal growth and development of the weeds, leading to their eventual death .
Pharmacokinetics
It is known that this compound is a racemic mixture, containing equal amounts of this compound (r-enantiomer) and fenoxaprop-m-ethyl (s-enantiomer) .
Result of Action
The result of this compound action is the sustained vasodilation effect, which is beneficial for patients with conditions like chronic angina . In the context of weed control, the action of this compound leads to the death of the targeted weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 11.8 days . Persistence was found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides . It may persist in water systems under certain conditions .
Biochemical Analysis
Biochemical Properties
Fenoxaprop-P-ethyl plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase. This enzyme is crucial for fatty acid synthesis in grasses. By inhibiting acetyl-CoA carboxylase, this compound disrupts the production of fatty acids, leading to the death of targeted grass species . The interaction between this compound and acetyl-CoA carboxylase is highly specific, and the herbicide binds to the enzyme’s active site, preventing its normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cyanobacteria such as Microcystis aeruginosa, exposure to this compound can stimulate cell density, chlorophyll a content, and protein content at low concentrations, while higher concentrations inhibit these parameters . The compound also enhances the activities of antioxidant enzymes like superoxide dismutase and catalase, indicating an oxidative stress response . Additionally, this compound affects the expression levels of photosynthesis-related genes and microcystin synthase-related genes, demonstrating its impact on gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. By binding to the enzyme’s active site, this compound prevents the carboxylation of acetyl-CoA, a critical step in the biosynthesis of long-chain fatty acids . This inhibition leads to the accumulation of acetyl-CoA and a subsequent decrease in fatty acid production, ultimately causing cell death in susceptible grass species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Studies have shown that this compound can degrade over time, with its half-life varying depending on environmental factors . Long-term exposure to this compound can lead to chronic toxicity in mammals and other organisms, highlighting the importance of monitoring its stability and degradation in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to this compound at high concentrations results in acute toxicity, reduced heartbeat and hatching rates, and increased malformation rates . In mammals, high doses of this compound can lead to oxidative stress, reduced ovary weight, and impaired oocyte quality . These findings indicate that the compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hydrolysis to fenoxaprop acid, which can be further transformed into 2-benzoxazolinone . These metabolites can be absorbed and translocated into other crop plants, causing physiological disturbances . The compound also affects various metabolic pathways in zebrafish embryos, including folate pathways and ABC transport protein pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has low aqueous solubility but is soluble in many organic solvents, allowing it to be effectively absorbed by plants . The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Its distribution within the plant is influenced by its solubility and environmental factors .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase . This localization is crucial for its function, as the enzyme is located within the chloroplasts. The compound’s activity is influenced by its ability to reach and interact with the target enzyme within the chloroplasts .
Preparation Methods
The synthesis of Fenoxaprop-P-ethyl involves several steps:
Reaction of 2,6-dichloro benzoxazole with 2-(4-hydroxyphenoxy) propionic acid: under alkaline conditions to obtain ®-2-[4-(6-chloro-1,3-benzoxazole-2-yloxy) phenoxy] propionic acid.
Esterification with ethanol: to produce ®-2-[4-(6-chloro-1,3-benzoxazole-2-yloxy) phenoxy] ethyl propionate.
Industrial production methods often involve the use of ion exchange resins and ultrasonic baths to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Fenoxaprop-P-ethyl undergoes various chemical reactions, including:
Hydrolysis: The primary degradation pathway, converting this compound to Fenoxaprop-P.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common reagents include ethanol, ion exchange resins, and various solvents like acetone and ethyl acetate. Major products formed include Fenoxaprop-P and other derivatives depending on the reaction conditions .
Scientific Research Applications
Fenoxaprop-P-ethyl is widely used in scientific research for its herbicidal properties. It is applied in:
Agricultural Research: Studying its effects on various weed species and crop safety.
Biological Studies: Investigating its impact on non-target organisms and ecosystems.
Chemical Research: Exploring its degradation pathways and interaction with other chemicals
Comparison with Similar Compounds
Fenoxaprop-P-ethyl belongs to the aryloxyphenoxypropionate group of herbicides. Similar compounds include:
- Sethoxydim
- Clethodim
- Pinoxaden
Compared to these compounds, this compound is unique in its specific inhibition of acetyl-CoA carboxylase and its effectiveness against a broader range of grass species .
Properties
IUPAC Name |
ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKBPHSEKWERTG-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034598 | |
Record name | Fenoxaprop-P-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71283-80-2 | |
Record name | Fenoxaprop P-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71283-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoxaprop-P-ethyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoxaprop-P-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOXAPROP-P-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CSW9U08K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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